molecular formula C9H16N4O B1398930 1-(Azidoacetyl)-2-ethylpiperidine CAS No. 1249680-93-0

1-(Azidoacetyl)-2-ethylpiperidine

Cat. No. B1398930
CAS RN: 1249680-93-0
M. Wt: 196.25 g/mol
InChI Key: DYFXOLGWEBQHRJ-UHFFFAOYSA-N
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Description

1-(Azidoacetyl)-2-ethylpiperidine, also known as AEP, is a nitrogen-containing heterocyclic compound with a wide range of applications in fields such as synthetic organic chemistry, biochemistry, and medicinal chemistry. It is an important building block in the synthesis of several biologically active compounds. AEP is a versatile synthetic intermediate and is used in the synthesis of drugs, insecticides, and other compounds. AEP has also been used as a reagent in the synthesis of several natural products and in the preparation of novel compounds with potential therapeutic applications.

Scientific Research Applications

Crystal Structure Analysis

The research by Ozbey, Kuş, and Göker (2001) highlights the significance of 1-Cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole in analyzing crystal structures, providing insights into the molecular conformations and bond lengths in similar compounds, which can be crucial for understanding the physical and chemical properties of related substances (Ozbey, Kuş, & Göker, 2001).

Absolute Configuration and Optical Rotatory Dispersion

Beyerman et al. (2010) conducted studies on the absolute configuration and optical rotatory dispersion (ORD) of optically active 2-ethylpiperidine and its derivatives. Understanding the ORD and absolute configuration of such compounds can be crucial for their application in stereoselective synthesis and chiral resolution processes (Beyerman, Bosch, Breuker, & Maat, 2010).

Thermochemistry Studies

Silva, Cabral, and Gomes (2006) focused on the thermochemistry of ethylpiperidines, measuring standard massic energies of combustion and determining molar enthalpies of combustion and formation. These thermodynamic parameters are vital for understanding the stability and reactivity of such compounds, potentially guiding their application in various chemical processes (Silva, Cabral, & Gomes, 2006).

Broad-Spectrum Antibacterial Agents

The development of novel N-linked aminopiperidine inhibitors of bacterial type II topoisomerases by Reck et al. (2011) underscores the potential of piperidine derivatives in creating new antibacterial agents. These compounds showed potent broad-spectrum antibacterial activity, including against quinolone-resistant isolates, highlighting the therapeutic potential of ethylpiperidine derivatives in addressing antibiotic resistance (Reck et al., 2011).

Synthesis and Anticancer Activity

The synthesis of complex organic compounds, like 2-Aryl-3-methylbenzofuro[3,2-b]pyrazolo[4,3-e]azepine-4,11(2H,10H)-dione by Chaban et al. (2020), represents the use of ethylpiperidine derivatives in the synthesis of compounds with potential anticancer activity. This highlights the role of such derivatives in the development of novel therapeutic agents (Chaban et al., 2020).

properties

IUPAC Name

2-azido-1-(2-ethylpiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O/c1-2-8-5-3-4-6-13(8)9(14)7-11-12-10/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYFXOLGWEBQHRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azidoacetyl)-2-ethylpiperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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